molecular formula C11H14Cl2N2O B7792156 (Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride

(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride

Cat. No.: B7792156
M. Wt: 261.14 g/mol
InChI Key: DUMYZVBMCGIJOC-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride is a bifunctional amine derivative combining a furan ring and a pyridine moiety. The compound’s structure features a furan-2-ylmethyl group and a pyridin-3-ylmethyl group linked via an amine nitrogen, with two hydrochloric acid counterions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-3-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.2ClH/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11;;/h1-7,13H,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMYZVBMCGIJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=CO2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride typically involves the reaction of furan-2-carbaldehyde with pyridine-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The dihydrochloride salt enhances solubility in polar solvents compared to neutral analogs like 2-acetamidopyridine .

Crystallographic and Database Insights

The Cambridge Structural Database (CSD) () catalogs over 500,000 small-molecule structures, including pyridine and furan derivatives. Differences in substituents (e.g., chloromethyl vs. furanylmethyl) would alter packing efficiency and hydrogen-bonding networks in the crystal lattice .

Biological Activity

(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}N2_2O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 460046-47-3

The presence of furan and pyridine moieties suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Binding : It is likely to bind to various receptors, influencing signaling pathways that can lead to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. For instance, a study evaluated its efficacy against different cancer cell lines, revealing promising results:

Cell LineIC50_{50} (µM)Selectivity Index
MOLT-4 (Leukemia)5.0High
A549 (Lung Cancer)12.0Moderate
HeLa (Cervical)15.0Moderate

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, suggesting a favorable therapeutic window.

Antimicrobial Activity

In addition to anticancer effects, this compound has been studied for its antimicrobial properties. It demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry investigated the compound's effects on MOLT-4 cells. The research found that treatment with this compound resulted in significant apoptosis induction through caspase activation pathways .
  • Antimicrobial Efficacy :
    Another study assessed the compound's activity against drug-resistant bacterial strains. The findings indicated that it effectively inhibited growth at lower concentrations compared to standard antibiotics, suggesting potential as a lead compound in antibiotic development .

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